8-(2-chloro-4-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
“8-(2-chloro-4-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C22H21ClFN3O3 . It has an average mass of 429.872 Da and a monoisotopic mass of 429.125549 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes a spiro[4.5]decane ring system, a triaza (nitrogen-containing) group, and a dione (two carbonyl groups) functionality .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 110.4±0.4 cm3, and it has 6 H bond acceptors and 1 H bond donor . The compound also has 4 freely rotating bonds . Its polar surface area is 70 Å2, and it has a molar volume of 302.7±5.0 cm3 .Properties
IUPAC Name |
8-(2-chloro-4-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3/c1-19-14(23)16(20(2)15(19)24)5-7-21(8-6-16)13(22)11-4-3-10(18)9-12(11)17/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCRKQSZOMIGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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